rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans
CAS No.: 1807937-84-3
Cat. No.: VC11615897
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807937-84-3 |
|---|---|
| Molecular Formula | C11H13ClN2 |
| Molecular Weight | 208.69 g/mol |
| IUPAC Name | (3S,4R)-4-phenylpyrrolidine-3-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2.ClH/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,7-8H2;1H/t10-,11+;/m1./s1 |
| Standard InChI Key | HARUKINIUAWYFK-DHXVBOOMSA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C#N.Cl |
| Canonical SMILES | C1C(C(CN1)C2=CC=CC=C2)C#N.Cl |
Introduction
Chemical Structure and Stereochemical Configuration
The compound’s molecular formula is C₁₁H₁₃ClN₂, with a molecular weight of 208.69 g/mol. Its IUPAC name, (3S,4R)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, reflects the trans configuration of substituents on the pyrrolidine ring (Figure 1). The phenyl group occupies the 4-position, while the nitrile group is at the 3-position, creating a stereogenic center that influences its biological activity and chemical reactivity.
Stereochemical Significance
The (3R,4S) enantiomer exhibits distinct interactions in chiral environments, which are critical for its role in asymmetric synthesis. The trans arrangement minimizes steric hindrance between the phenyl and nitrile groups, enhancing stability. Computational models suggest that this configuration optimizes π-π stacking interactions with aromatic residues in enzyme active sites, a property leveraged in drug design .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves a multi-step process:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminonitriles via intramolecular nucleophilic substitution .
-
Functional Group Introduction:
-
Salt Formation: Treatment with HCl to yield the hydrochloride salt.
Table 1: Key Synthetic Conditions
| Step | Reagents/Catalysts | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Pyrrolidine Formation | Rh/DPPF, HBF₄ | 85 | >95% trans | |
| Phenylation | Pd(OAc)₂, SPhos | 78 | 99% ee | |
| Cyanidation | CuCN, DMF | 92 | - |
Catalytic Innovations
Transition-metal catalysts, particularly Rh and Ir complexes, enhance enantioselectivity. For example, a Rh/Josiphos system achieves up to 90% enantiomeric excess (ee) in hydroamination steps . Recent advances employ RuH(CO)(PPh₃)₃Cl for diene hydroaminoalkylation, yielding branched amines with >20:1 regioselectivity .
Physicochemical Properties
Physical Characteristics
-
Melting Point: 210–215°C (decomposition).
-
Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in water.
-
Optical Rotation: [α]D²⁵ = +45° (c = 1, MeOH).
Stability Profile
The compound is hygroscopic and requires storage under inert conditions. Degradation occurs via hydrolysis of the nitrile group to carboxylic acids under acidic conditions.
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor to pheniramines, H₁-antihistamines, and fluspirilene, an antipsychotic . Its nitrile group acts as a metabolically stable bioisostere for carboxylates, enhancing blood-brain barrier penetration.
Asymmetric Catalysis
Chiral ligands derived from this compound enable enantioselective hydrogenation of α,β-unsaturated ketones, achieving up to 99% ee in API synthesis .
Biological Activity and Mechanism
Receptor Interactions
In vitro studies indicate affinity for σ-1 receptors (Ki = 120 nM), modulating Ca²⁺ signaling in neurons. The nitrile group forms hydrogen bonds with Thr¹⁹⁶ and Tyr¹⁰³ residues, as shown in molecular docking simulations .
Enzymatic Inhibition
The compound inhibits cytochrome P450 3A4 (IC₅₀ = 8.2 μM), suggesting potential drug-drug interaction risks.
Comparison with Structural Analogs
Table 2: Property Comparison of Pyrrolidine Derivatives
| Compound | Melting Point (°C) | σ-1 Receptor Ki (nM) | Solubility (mg/mL, DMSO) |
|---|---|---|---|
| rac-(3R,4S)-4-Ph-Pyrrolidine-3-CN·HCl | 210–215 | 120 | 45 |
| cis-4-Ph-Pyrrolidine-3-CO₂H | 189–192 | 450 | 12 |
| trans-4-Ph-Piperidine-3-CN | 198–201 | 890 | 28 |
The trans configuration confers superior receptor affinity and solubility compared to cis isomers .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume